EMD-1204831 is a compound recognized for its role as a selective inhibitor of the receptor tyrosine kinase MET, also known as the hepatocyte growth factor receptor. This compound is part of a new class of potent c-Met inhibitors, which are being explored for their potential antitumor activity. EMD-1204831 specifically targets the c-Met signaling pathway, which is crucial in various physiological processes, including embryonic development and tissue repair. Aberrant activation of this pathway is linked to numerous malignancies, such as lung, kidney, stomach, liver, and brain cancers .
EMD-1204831 has a complex molecular structure characterized by its triazolopyridinone framework. The molecular formula and weight are critical for understanding its interactions with biological targets:
The three-dimensional structure plays a significant role in its binding affinity to the MET receptor, influencing both its pharmacodynamics and pharmacokinetics. The compound's design aims to optimize interactions with the ATP-binding site of the MET kinase domain, thereby inhibiting its activity effectively .
EMD-1204831 primarily functions through competitive inhibition of the MET receptor's tyrosine kinase activity. The key chemical reactions involved include:
This mechanism results in reduced cellular proliferation and increased apoptosis in cancer cells overexpressing the MET receptor .
The mechanism of action for EMD-1204831 involves several critical processes:
Data from studies indicate that EMD-1204831 exhibits an inhibitory concentration (IC50) in the low nanomolar range (approximately 9 nmol/L), showcasing its potency against c-Met-related pathways .
The physical and chemical properties of EMD-1204831 contribute significantly to its functionality:
These properties influence how the compound is formulated for delivery in clinical settings .
EMD-1204831 has potential applications primarily in oncology as a targeted therapy for cancers characterized by aberrant c-Met activation. Its selective inhibition of the MET pathway positions it as a promising candidate for:
Research continues into its effectiveness across various cancer models, with ongoing clinical trials assessing its therapeutic potential .
The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene (chromosome 7q21-q31), is a disulfide-linked α/β heterodimer critical for embryogenesis and tissue homeostasis. Its extracellular region comprises a SEMA domain (semaphorin homology), PSI domain (plexin-semaphorin-integrin), and four IPT domains (immunoglobulin-plexin-transcription factors), while the intracellular portion contains a tyrosine kinase domain [3] [6]. Hepatocyte growth factor (HGF), the sole ligand for c-Met, is a paracrine factor produced by mesenchymal cells. Mature HGF is a heterodimer with an N-terminal hairpin domain and four kringle domains in its α-chain, and a serine protease-like β-chain lacking catalytic activity [2] [6].
Physiologically, HGF binding induces c-Met dimerization, activating tyrosine residues (Y1234/Y1235 in the kinase domain and Y1349/Y1356 in the C-terminal docking site). This triggers downstream effectors (GRB2, GAB1, PI3K, STAT3) [3] [9]. The pathway orchestrates:
Aberrant c-Met signaling drives oncogenesis through:
Table 1: c-Met Dysregulation in Human Cancers and Associated Mechanisms
Cancer Type | Frequency of Alteration | Primary Mechanisms | Clinical Impact |
---|---|---|---|
Gastric Cancer | 40% overexpression | c-Met amplification, HGF autocrine loop | Poor prognosis, chemotherapy resistance |
Non-Small Cell Lung Cancer | 28–40% overexpression | JM domain mutations (R988C, T1010I) | Metastasis, TKI resistance |
Breast Cancer (Brain Metastasis) | High phospho-MET | HGF/c-Met/IL-8/CXCL1 inflammatory axis | Angiogenesis, microenvironment remodeling |
Glioblastoma | Common | SEMA domain mutations, Wnt/β-catenin synergy | Invasion, stemness maintenance |
Papillary Renal Carcinoma | Hereditary: >80% | TK domain mutations (germline/somatic) | Tumor initiation |
Consequences include:
The oncogenic specificity of c-Met makes it a compelling target:
Small-molecule inhibitors like EMD-1204831 offer precision by targeting hyperactive c-Met while sparing normal physiological signaling, addressing unmet needs in molecularly stratified cancers.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2